tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate
Overview
Description
Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues : This compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to the advancement of nucleotide chemistry (Ober et al., 2004).
Formation of Isostructural Diacetylenes : It's used in forming new members of the isostructural family of compounds with the formula BocNHCH2CCCCX, where X can be H, Cl, Br, or I. These compounds demonstrate interesting hydrogen and halogen bonding interactions (Baillargeon et al., 2017).
Cascade Pathway Assembly of Amino Chromones : The compound has been used in photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the assembly of 3-aminochromones. This has applications in constructing a range of amino pyrimidines, expanding its synthetic utility (Wang et al., 2022).
Synthesis of Furo[3,2-c]oxepin-4-one Derivatives : It is involved in the synthesis of furo[3,2-c]oxepin-4-one derivatives, indicating its role in complex organic synthesis processes (Kobayashi et al., 2004).
Natural Product Synthesis Intermediates : This compound is a key intermediate in synthesizing natural product jaspine B, highlighting its role in the synthesis of biologically active compounds (Tang et al., 2014).
Diels-Alder Reaction Studies : It's used in the preparation and study of Diels-Alder reactions, which are crucial in synthetic organic chemistry (Padwa et al., 2003).
Crystallographic Studies : The compound has been studied for its crystallographic properties, providing insights into its structural aspects important for synthesis and material science applications (Kant et al., 2015).
Hydrogen Bond Interactions : Research has focused on understanding the interplay of strong and weak hydrogen bonds in derivatives of this compound, which is important for designing molecules with desired properties (Das et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxyoxolan-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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